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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of Quaternary Alkaloids from Plant Material

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the extraction of quaternary alkaloids from plant materials. This document balances theor...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the extraction of quaternary alkaloids from plant materials. This document balances theoretical principles with practical, field-proven protocols to ensure both understanding and successful implementation.

Introduction: The Unique Challenge of Quaternary Alkaloids

Quaternary alkaloids are a class of naturally occurring organic compounds characterized by a positively charged nitrogen atom, which is part of a heterocyclic ring system.[1] This permanent positive charge imparts unique physicochemical properties, most notably high polarity and water solubility, which distinguish them from tertiary alkaloids and necessitate specialized extraction strategies.[2][3] Their significant and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make their efficient extraction and purification a critical step in drug discovery and development.[4][5]

The primary challenge in extracting quaternary alkaloids lies in their salt-like nature. In their natural plant matrix, they often exist as salts of organic acids.[6] This influences their solubility and requires careful consideration of pH and solvent systems during extraction. Furthermore, the complex plant matrix, containing a myriad of other compounds like tannins, proteins, and pigments, can interfere with the extraction process, necessitating robust purification steps.[2][5]

Foundational Principles of Quaternary Alkaloid Extraction

The extraction of quaternary alkaloids from plant material is governed by several key principles:

  • Solubility: Quaternary alkaloids, in their salt form, are generally soluble in polar solvents like water and alcohols (methanol, ethanol) and insoluble in non-polar organic solvents.[2][6]

  • pH manipulation: The equilibrium between the charged quaternary form and a potential (though often unstable) pseudo-base can be influenced by pH. Acidic conditions stabilize the quaternary ammonium salt, enhancing its solubility in aqueous phases.[1][7]

  • Ion Exchange: The permanent positive charge of quaternary alkaloids allows for their selective capture and purification using cation-exchange resins or other solid phases with negatively charged functional groups.[8][9]

  • Precipitation: Quaternary alkaloids can be selectively precipitated from solution using specific reagents like Reinecke salt or Mayer's reagent, facilitating their separation from other components.[10][11]

Extraction Methodologies: From Classic Approaches to Modern Innovations

The choice of extraction method depends on several factors, including the specific quaternary alkaloid, the plant material, the desired scale of extraction, and the available resources.

Conventional Extraction Methods

These traditional methods are often used for initial, large-scale extractions.

  • Acid-Base Extraction: This is a cornerstone technique that leverages the differential solubility of alkaloids in acidic and basic solutions.[12][13]

    • Principle: The plant material is first extracted with an acidified aqueous or alcoholic solvent to solubilize the quaternary alkaloids as their salts. This acidic extract is then washed with a non-polar organic solvent to remove lipophilic impurities. The aqueous phase containing the quaternary alkaloids can then be further purified.

    • Advantages: Simple, cost-effective, and suitable for large quantities of plant material.

    • Disadvantages: Can be time-consuming, may use large volumes of solvents, and the use of strong acids or bases can potentially lead to the degradation of sensitive compounds.[1]

  • Soxhlet Extraction: This method involves continuous extraction with a recycling solvent.

    • Principle: The powdered plant material is placed in a thimble, and a heated solvent continuously cycles through the sample, extracting the target compounds.

    • Advantages: Can be more efficient than simple maceration due to the continuous flow of fresh solvent.

    • Disadvantages: Requires specialized glassware, can be lengthy, and the prolonged heating may degrade thermolabile quaternary alkaloids.[14]

Modern Extraction Techniques

These methods offer significant advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times.[5][15]

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to enhance extraction.[16][17]

    • Principle: Ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and facilitating the release of intracellular components into the solvent.[18]

    • Advantages: Faster extraction, reduced solvent consumption, and can be performed at lower temperatures, minimizing the degradation of thermolabile compounds.[5][16]

    • Disadvantages: Potential for localized heating and the formation of free radicals, which could degrade some alkaloids.

  • Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and plant material.[19][20]

    • Principle: Microwaves cause the polar molecules in the solvent and plant material to rotate rapidly, generating heat. This localized heating increases the internal pressure within the plant cells, leading to cell wall rupture and the release of alkaloids into the solvent.[20]

    • Advantages: Very rapid extraction, reduced solvent usage, and higher extraction efficiency compared to conventional methods.[20][21]

    • Disadvantages: Requires specialized equipment, and careful control of temperature and pressure is necessary to avoid overheating and degradation of the target compounds.[19]

  • Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.[5][22]

    • Principle: A supercritical fluid has properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid. The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature.

    • Advantages: Environmentally friendly (uses non-toxic CO2), highly selective, and provides a solvent-free extract.[5][23]

    • Disadvantages: High initial equipment cost, and pure CO2 is non-polar, often requiring the addition of a polar co-solvent (e.g., ethanol, methanol) to efficiently extract polar quaternary alkaloids.[22][23]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures.[5]

    • Principle: By increasing the temperature and pressure, the solvent remains in a liquid state well above its boiling point. This enhances its solvating power and viscosity, leading to more efficient extraction.

    • Advantages: Fast, requires less solvent than conventional methods, and can be automated.

    • Disadvantages: High initial equipment cost and the high temperatures may not be suitable for all thermolabile compounds.

Purification and Fractionation Strategies

The crude extract obtained from any of the above methods is a complex mixture and requires further purification to isolate the quaternary alkaloids.

  • Solid-Phase Extraction (SPE): This is a widely used technique for sample clean-up and fractionation.[8][9][12]

    • Principle: The crude extract is passed through a solid sorbent packed in a cartridge. For quaternary alkaloids, cation-exchange SPE is particularly effective. The positively charged alkaloids bind to the negatively charged sorbent, while neutral and anionic impurities pass through. The retained alkaloids are then eluted with a suitable solvent.[8][9]

    • Advantages: High selectivity, can handle small sample volumes, and can be automated.

    • Disadvantages: The capacity of the sorbent is limited.

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This is a preparative liquid-liquid chromatography technique that is highly effective for separating compounds based on their pKa values.[24][25][26]

    • Principle: A two-phase solvent system is used, with an acidic retainer in the stationary phase and a basic eluter in the mobile phase (or vice versa). As the sample is introduced, the alkaloids partition between the two phases based on their charge state, leading to their separation into distinct pH zones.[24][27]

    • Advantages: High loading capacity, no solid support (eliminating irreversible adsorption), and excellent for separating structurally similar alkaloids.[24][25]

    • Disadvantages: Requires specialized equipment and can be a complex method to develop.

Experimental Protocols

General Sample Preparation
  • Drying: Plant material should be dried to a constant weight, typically at a temperature below 60°C to prevent degradation of thermolabile compounds.[1] Shade drying or freeze-drying are often preferred.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.

Protocol 1: Classical Acid-Base Extraction

This protocol is a general guideline and may require optimization for specific plant materials.

Materials:

  • Powdered plant material

  • Methanol or Ethanol (80%)

  • Hydrochloric acid (HCl) or Acetic acid (5%)

  • Chloroform or Dichloromethane

  • Ammonium hydroxide (NH4OH)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Macerate 100 g of the powdered plant material in 1 L of 80% methanol containing 5% acetic acid for 24 hours with intermittent stirring.[1]

  • Filter the mixture and repeat the extraction on the plant residue two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Dissolve the concentrated crude extract in 200 mL of 5% HCl.

  • Wash the acidic solution with 3 x 100 mL of chloroform in a separatory funnel to remove non-alkaloidal, lipophilic impurities. Discard the chloroform layers.

  • Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide.

  • Extract the liberated alkaloid bases with 3 x 100 mL of chloroform.

  • Combine the chloroform extracts, wash with a small amount of distilled water, and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform to yield the crude quaternary alkaloid fraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Materials:

  • Powdered plant material

  • Selected solvent (e.g., 70% ethanol)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

Procedure:

  • Mix 10 g of powdered plant material with 200 mL of 70% ethanol in a beaker.

  • Place the beaker in an ultrasonic bath or use a probe sonicator.

  • Sonicate for 30 minutes at a controlled temperature (e.g., 25-40°C).[16] The frequency and power should be optimized for the specific application.

  • After sonication, centrifuge the mixture to separate the extract from the solid plant material.

  • Collect the supernatant and repeat the extraction on the plant residue if necessary.

  • Combine the supernatants for further purification.

Protocol 3: Solid-Phase Extraction (SPE) for Purification

Materials:

  • Crude quaternary alkaloid extract

  • Cation-exchange SPE cartridge (e.g., SCX)

  • Methanol

  • Deionized water

  • Ammoniated methanol (e.g., 5% NH4OH in methanol)

  • SPE manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Dissolve the crude extract in a small volume of the loading solvent (e.g., water or a low-percentage organic solvent mixture) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5-10 mL of deionized water followed by 5-10 mL of methanol to remove neutral and weakly retained impurities.

  • Elution: Elute the bound quaternary alkaloids with 5-10 mL of ammoniated methanol.

  • Evaporation: Evaporate the eluate to dryness to obtain the purified quaternary alkaloid fraction.

Data Presentation

Table 1: Comparison of Extraction Methods for Quaternary Alkaloids

MethodPrincipleAdvantagesDisadvantages
Acid-Base Extraction pH-dependent solubilitySimple, low cost, scalableTime-consuming, large solvent volumes, potential for degradation[1]
Soxhlet Extraction Continuous solvent refluxEfficient for exhaustive extractionLengthy, potential for thermal degradation[14]
Ultrasound-Assisted Extraction (UAE) Acoustic cavitationFast, reduced solvent use, low temperaturePotential for free radical formation
Microwave-Assisted Extraction (MAE) Microwave heatingVery fast, high efficiencyRequires specialized equipment, risk of overheating
Supercritical Fluid Extraction (SFE) Supercritical fluid as solventGreen, selective, solvent-free extractHigh equipment cost, may require co-solvents for polar compounds[22]
Pressurized Liquid Extraction (PLE) Elevated temperature and pressureFast, automated, low solvent useHigh equipment cost, potential for thermal degradation

Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE, MAE, Acid-Base) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Purification (e.g., SPE, CCC) concentration->purification analysis Analysis (HPLC, LC-MS) purification->analysis final_product Final Product analysis->final_product Isolated Quaternary Alkaloids

Caption: General workflow for the extraction and purification of quaternary alkaloids from plant material.

Acid_Base_Extraction plant_powder Powdered Plant Material acidic_extraction Extract with Acidified Solvent (e.g., MeOH/H₂O + Acid) plant_powder->acidic_extraction filtration Filter acidic_extraction->filtration acidic_extract Acidic Aqueous/Alcoholic Extract (Contains Quaternary Alkaloid Salts) filtration->acidic_extract defatting Wash with Non-polar Solvent (e.g., Chloroform) acidic_extract->defatting aqueous_phase Aqueous Phase (Purified Quaternary Alkaloid Salts) defatting->aqueous_phase basification Basify with NH₄OH (pH 8-9) aqueous_phase->basification organic_extraction Extract with Organic Solvent (e.g., Chloroform) basification->organic_extraction organic_phase Organic Phase (Contains Free Base Alkaloids - for tertiary) organic_extraction->organic_phase Discard (for Quaternary) final_aqueous Aqueous Phase (Contains Quaternary Alkaloids) organic_extraction->final_aqueous evaporation Evaporate to Dryness final_aqueous->evaporation final_product Crude Quaternary Alkaloids evaporation->final_product

Sources

Application

Application Notes and Protocols for the HPLC Analysis of N-Methylglaucine

Introduction: The Analytical Imperative for N-Methylglaucine Quantification N-methylglaucine is a quaternary aporphine alkaloid of significant interest in pharmaceutical and toxicological research. As a derivative of gla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for N-Methylglaucine Quantification

N-methylglaucine is a quaternary aporphine alkaloid of significant interest in pharmaceutical and toxicological research. As a derivative of glaucine, an alkaloid found in plants of the Papaveraceae family such as Glaucium flavum (yellow horn poppy), N-methylglaucine's unique structural modifications warrant precise and reliable analytical methods for its detection and quantification.[1] Glaucine itself is recognized for its antitussive, anti-inflammatory, and potential psychoactive properties, acting as a PDE4 inhibitor and calcium channel blocker.[2] The addition of a methyl group to the nitrogen atom to form a quaternary amine can significantly alter the compound's polarity, bioavailability, and pharmacological activity, making the development of specific analytical methodologies crucial for pharmacokinetic, metabolism, and quality control studies.

This comprehensive guide provides detailed application notes and protocols for the analysis of N-methylglaucine using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) and Mass Spectrometry (MS) detection. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving accurate, sensitive, and reproducible quantification of N-methylglaucine in various matrices.

Chromatographic System and Detection Parameters: A Rationale-Driven Approach

The successful separation and detection of N-methylglaucine by HPLC hinges on the careful selection of the stationary phase, mobile phase, and detector settings. Aporphine alkaloids, including N-methylglaucine, are amenable to reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Recommended HPLC-UV Configuration

For routine quantification and quality control, HPLC with UV-Vis detection offers a balance of simplicity, robustness, and cost-effectiveness.

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for the moderately hydrophobic aporphine alkaloid core.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase (pH ~2.8) ensures that the tertiary amine of any potential related impurities is protonated, leading to improved peak shape and minimizing tailing. Acetonitrile is a common organic modifier that provides good elution strength for aporphine alkaloids.
Gradient Elution 0-2 min: 15% B2-25 min: 15-90% B25-30 min: 90% BA gradient elution is necessary to effectively separate N-methylglaucine from other components in a complex matrix and to elute it with a reasonable retention time and good peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and chromatographic efficiency.
Column Temperature 30-40 °CMaintaining a consistent and slightly elevated column temperature can improve peak shape and reduce viscosity, leading to better reproducibility of retention times.
Injection Volume 10-20 µLThis volume is a good starting point for achieving adequate sensitivity without overloading the column.
Detection Wavelength ~280-310 nmAporphine alkaloids typically exhibit strong UV absorbance in this range due to their conjugated aromatic system.[3][4] It is recommended to determine the specific λmax of N-methylglaucine for optimal sensitivity.

Diagram of the HPLC-UV Analytical Workflow

HPLC-UV Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological or Plant Matrix Extraction Extraction (LLE or SPE) Sample->Extraction 1 Evaporation Evaporation & Reconstitution Extraction->Evaporation 2 Filtration Filtration (0.45 µm) Evaporation->Filtration 3 Injection HPLC Injection Filtration->Injection 4 Separation C18 Column Separation Injection->Separation 5 Detection UV-Vis Detection (~280-310 nm) Separation->Detection 6 Chromatogram Chromatogram Generation Detection->Chromatogram 7 Quantification Peak Integration & Quantification Chromatogram->Quantification 8

Caption: A generalized workflow for the analysis of N-methylglaucine using HPLC-UV.

Advanced Detection with Mass Spectrometry (HPLC-MS/MS)

For enhanced selectivity and sensitivity, particularly in complex biological matrices, coupling HPLC with tandem mass spectrometry (MS/MS) is the preferred method. Electrospray ionization (ESI) in positive ion mode is highly effective for analyzing quaternary amines like N-methylglaucine.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and thermally labile molecules. The quaternary nitrogen of N-methylglaucine is permanently positively charged, making it readily detectable in positive ion mode.
Molecular Weight 369.46 g/mol (for N-methylglaucine)Based on the molecular formula of glaucine (C21H25NO4) with an additional methyl group (CH3). The protonated molecule [M]+ would be observed.
Scan Mode Multiple Reaction Monitoring (MRM)MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) m/z 370.2 (calculated for [C22H28NO4]+)This corresponds to the mass of the N-methylglaucine cation.
Product Ions (Q3) To be determined experimentallyThe fragmentation of aporphine alkaloids typically involves the loss of the substituent on the nitrogen atom and subsequent fragmentation of the aporphine core.[5][6] For N-methylglaucine, a characteristic loss of a methyl group or other small neutral molecules would be expected.
Collision Energy To be optimizedThe collision energy should be optimized to maximize the intensity of the desired product ions.

Diagram of the Mass Spectrometric Fragmentation Principle

MS_Fragmentation Precursor N-Methylglaucine Ion (Precursor Ion, Q1) Collision Collision with Inert Gas (e.g., Argon) Precursor->Collision Product1 Fragment Ion 1 (Product Ion, Q3) Collision->Product1 Product2 Fragment Ion 2 (Product Ion, Q3) Collision->Product2 Neutral Neutral Loss Collision->Neutral

Caption: Simplified representation of the fragmentation process in tandem mass spectrometry.

Experimental Protocols: From Sample to Result

The following protocols provide a step-by-step guide for the preparation and analysis of samples containing N-methylglaucine.

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-methylglaucine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Storage: Store all standard solutions at 2-8 °C and protect them from light.

Protocol 2: Sample Preparation from Biological Matrices (Plasma/Urine)

Sample preparation is a critical step to remove interferences and concentrate the analyte. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods for alkaloids.

A. Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma or urine, add a suitable internal standard.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample (pH > 9).

  • Add 5 mL of a water-immiscible organic solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v).

  • Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

B. Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the pre-treated sample (plasma or urine, pH adjusted to ~7) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences, followed by 3 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the N-methylglaucine with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of N-methylglaucine in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and should be evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.

Conclusion: Ensuring Analytical Excellence

The methods outlined in this guide provide a comprehensive framework for the robust and reliable analysis of N-methylglaucine by HPLC. The choice between UV-Vis and MS/MS detection will depend on the specific requirements of the analysis, with MS/MS offering superior sensitivity and selectivity for complex matrices. Proper sample preparation and method validation are paramount to obtaining high-quality, reproducible data. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently quantify N-methylglaucine in their samples, thereby advancing our understanding of its pharmacological and toxicological properties.

References

  • Stévigny, C., et al. (2004). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 523-528. Available from: [Link]

  • Hocquemiller, R., et al. (1984). New aporphine alkaloids from Guatteria foliosa. Journal of Natural Products, 47(2), 353-359. Available from: [Link]

  • Bouzarisaravani, Z., et al. (2024). HPLC Method for Quantitative Determination of Glaucine in Glaucium (Papaveraceae). Medical Journal of Mashhad University of Medical Sciences, 67(4). Available from: [Link]

  • Kim, K. H., et al. (2011). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 32(9), 3347-3352. Available from: [Link]

  • Wikipedia contributors. (2023, December 18). Glaucine. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]

  • Zhang, J., et al. (2020). Typical mass spectrum and proposed fragmentation pathways of aporphine alkaloids: magnoflorine (A) and menisperine (B). ResearchGate. Available from: [Link]

  • Stévigny, C., et al. (2004). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. ResearchGate. Available from: [Link]

  • Lapa, G. B., et al. (2004). HPLC Determination of Glaucine in Yellow Horn Poppy Grass (Glaucium flavum Crantz). Pharmaceutical Chemistry Journal, 38(1), 441-442. Available from: [Link]

  • Chen, J., et al. (2014). Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. International Journal of Molecular Sciences, 15(3), 3484-3496. Available from: [Link]

  • Bogdanov, M. G., et al. (2012). Ionic liquid-supported solid-liquid extraction of bioactive alkaloids. I. New HPLC method for quantitative determination of glaucine in Glaucium flavum Cr. (Papaveraceae). Industrial Crops and Products, 36(1), 221-226. Available from: [Link]

  • Singh, R., & Kumar, S. (2021). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Journal of AOAC International, 104(5), 1189-1204. Available from: [Link]

  • de Oliveira, D. B., et al. (2024). Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids. Journal of Natural Products, 87(3), 564-574. Available from: [Link]

  • Nikolova, I., et al. (2013). Synthesis of 3-aminomethylglaucine derivatives and in vitro evaluation of their anti-tyrosinase, antiviral and radical scavenging activities. Bioorganic & Medicinal Chemistry Letters, 23(21), 5978-5981. Available from: [Link]

  • Chen, J., et al. (2014). Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. ResearchGate. Available from: [Link]

  • Meyer, G. M. J., et al. (2013). Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n). Journal of Mass Spectrometry, 48(1), 24-41. Available from: [Link]

  • Wang, Y., et al. (2022). A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry. Molecules, 27(21), 7598. Available from: [Link]

  • NHS Specialist Pharmacy Service. (2014). Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

  • Roggensack, G., et al. (2019). Targeted ultra-performance liquid chromatography/tandem mass spectrometric quantification of methylated amines and selected amino acids in biofluids. Rapid Communications in Mass Spectrometry, 33(22), 1745-1754. Available from: [Link]

  • Kyrylova, D., et al. (2023). UV-Vis absorption, excitation and emission spectra of the compounds... ResearchGate. Available from: [Link]

  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation [Video]. YouTube. Available from: [Link]

  • Sharma, S., & Singh, G. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Indo American Journal of Pharmaceutical Research, 5(10), 3290-3302. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16754, (+)-Glaucine. Retrieved February 22, 2026, from [Link].

Sources

Method

Application Note: A Robust Thin-Layer Chromatography (TLC) Method for the Separation and Identification of N-methylglaucine

Abstract This application note presents a detailed and optimized protocol for the separation and identification of N-methylglaucine, an isoquinoline alkaloid, using thin-layer chromatography (TLC). Recognizing the import...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the separation and identification of N-methylglaucine, an isoquinoline alkaloid, using thin-layer chromatography (TLC). Recognizing the importance of accurate and efficient analytical methods in natural product research and pharmaceutical quality control, this guide provides a comprehensive framework for researchers. The protocol emphasizes the rationale behind methodological choices, from stationary and mobile phase selection to visualization techniques, ensuring scientific integrity and reproducibility. We detail a self-validating system using silica gel 60 F₂₅₄ plates and a tailored mobile phase containing a basic modifier to ensure symmetrical spot geometry. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the qualitative analysis of N-methylglaucine in various sample matrices.

Introduction and Scientific Principle

N-methylglaucine belongs to the vast family of isoquinoline alkaloids, a class of naturally occurring compounds with significant pharmacological activities.[1] Accurate analytical methods are paramount for their identification in crude plant extracts, monitoring reaction progress during synthesis, or for quality control of pharmaceutical preparations.[2] Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile platform for this purpose.[3][4]

The separation principle in this protocol is based on normal-phase adsorption chromatography.[5][6] The stationary phase, silica gel, is highly polar, while the mobile phase is a less polar organic solvent mixture. N-methylglaucine, a basic and moderately polar compound, will be adsorbed onto the silica gel surface primarily through interactions with its polar functional groups and the basic nitrogen atom.

Causality of Separation: The separation is governed by the equilibrium of the analyte between the stationary phase and the mobile phase.[6]

  • Adsorption: The polar silanol groups (Si-OH) on the silica gel surface strongly interact with the polar moieties of the alkaloid.[2]

  • Elution: The mobile phase flows up the plate via capillary action, desorbing the analyte and moving it up the plate. The more polar the mobile phase, the more effectively it competes with the analyte for adsorption sites, resulting in a higher Retention Factor (Rf).

A critical challenge in the TLC of alkaloids is the potential for strong, sometimes irreversible, binding of the basic nitrogen atom to the acidic silanol groups, which leads to significant spot tailing.[7] To counteract this, our protocol incorporates a basic modifier (e.g., ammonia or diethylamine) into the mobile phase. This additive neutralizes the most acidic sites on the silica gel, ensuring compact, symmetrical spots and greatly improved resolution.[8][9]

Materials and Reagents

Material/ReagentSpecificationRationale for Selection
TLC Plates Silica gel 60 F₂₅₄, aluminum-backed, 20x20 cmSilica gel 60 is the standard for alkaloid separation. The F₂₅₄ fluorescent indicator allows for non-destructive visualization under UV light at 254 nm.[10][11]
N-methylglaucine Standard >98% purityA high-purity standard is essential for accurate Rf value comparison and identification.
Solvents HPLC or analytical grade (Chloroform, Methanol, Toluene, Ethyl Acetate)High-purity solvents are crucial to prevent ghost spots and ensure a clean baseline, leading to reproducible results.
Basic Modifier Ammonium Hydroxide (25%) or DiethylamineRequired to prevent spot tailing by neutralizing acidic silanol groups on the stationary phase.[7][9]
Sample Solvent Methanol or ChloroformChosen for their ability to fully dissolve N-methylglaucine and their volatility, which allows for small, concentrated spots.
Visualization Reagent Dragendorff's ReagentA highly specific and sensitive spray reagent for the detection of alkaloids, producing characteristic orange-to-brown spots.[12][13]
Equipment Glass TLC developing chamber, micropipettes (1-10 µL), UV lamp (254/366 nm), spray bottle, heating plate or heat gun.Standard equipment for performing TLC analysis.[5]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the analyte is identified by direct comparison to a co-spotted standard on the same plate.[14]

Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh 2.5 mg of N-methylglaucine standard and dissolve it in 5.0 mL of methanol. This solution should be stored in a sealed vial in a cool, dark place.

  • Sample Solution: The preparation will depend on the matrix.

    • For pure or semi-pure samples: Dissolve approximately 1 mg of the sample in 2 mL of methanol.

    • For crude plant extracts: A preliminary acid-base extraction is recommended to isolate the alkaloid fraction.[9][15] Briefly, acidify the extract, wash with an organic solvent to remove neutral compounds, basify the aqueous layer with NH₄OH to a pH of 9-10, and then extract the free-base alkaloids with a solvent like dichloromethane or chloroform.[16] Evaporate the solvent and redissolve the residue in methanol to an approximate concentration of 1-5 mg/mL.

TLC Plate Preparation and Spotting
  • Activation: Before use, activate the TLC plate by heating it in an oven at 110°C for 30 minutes. This removes adsorbed water from the silica surface, ensuring consistent activity. Let the plate cool to room temperature in a desiccator.

  • Spotting: Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the plate. Apply 2-5 µL of the standard and sample solutions to the starting line using a micropipette. Keep spots small and compact (2-3 mm diameter). It is recommended to spot a lane with the standard, a lane with the sample, and a third lane with a co-spot of both the standard and the sample.

Mobile Phase Optimization and Chromatogram Development

Chamber saturation is critical for reproducible Rf values.

  • Chamber Saturation: Pour the chosen mobile phase into the TLC developing chamber to a depth of 0.5-1.0 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid in saturating the atmosphere with solvent vapors. Close the lid and allow the chamber to equilibrate for at least 20-30 minutes before inserting the plate.

  • Recommended Mobile Phases: The selection of the mobile phase is crucial for achieving good separation. Below are three recommended starting systems for N-methylglaucine.

SystemComposition (v/v/v)Rationale and Expected Outcome
A Toluene : Ethyl Acetate : Diethylamine (70 : 20 : 10) A good starting system for moderately polar alkaloids.[8] Diethylamine acts as the basic modifier. Expected Rf: 0.4 - 0.6.
B Chloroform : Methanol : Ammonium Hydroxide (85 : 15 : 1) A more polar system. The ratio of chloroform to methanol can be adjusted to fine-tune the Rf value. Increasing methanol will increase the Rf.[17][18]
C Dichloromethane : Methanol : Ammonium Hydroxide (125 : 15 : 2) A well-documented system for separating alkaloids from complex mixtures.[9] Provides good resolution and compact spots.
  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level. Close the lid and allow the mobile phase to ascend the plate via capillary action.[6]

  • Completion: Once the solvent front has traveled to approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

Visualization and Data Analysis
  • Drying: Allow the plate to air dry completely in a fume hood to evaporate all residual mobile phase solvents.

  • UV Visualization: View the dried plate under a UV lamp. Mark any dark, quenched spots observed at 254 nm. N-methylglaucine, like many alkaloids, is expected to be UV-active.[19]

  • Chemical Staining:

    • In a fume hood, spray the plate evenly with Dragendorff's reagent.[10]

    • Alkaloids will appear as distinct orange, orange-brown, or brown spots against a yellow background.[20]

    • Gently heating the plate with a heat gun may enhance the color intensity of the spots.[19]

  • Rf Calculation: The Retention Factor (Rf) is a key parameter for identification. Calculate it for the standard and the corresponding spot in the sample lane using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    Identification is confirmed if the Rf value and the color of the spot in the sample lane match those of the standard. The co-spotted lane should appear as a single, unified spot.

Workflow Diagram

The following diagram illustrates the complete TLC workflow for N-methylglaucine analysis.

TLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_std Prepare Standard Solution (0.5 mg/mL in MeOH) spot_plate Spot Plate (Standard, Sample, Co-spot) prep_std->spot_plate prep_sample Prepare Sample Solution (Extract/Dissolve) prep_sample->spot_plate prep_mobile Prepare Mobile Phase (e.g., System A, B, or C) activate_plate Activate TLC Plate (110°C, 30 min) develop_plate Develop Plate (Until solvent front is ~1cm from top) spot_plate->develop_plate saturate_chamber Saturate Chamber (20-30 min) saturate_chamber->develop_plate dry_plate Dry Plate in Fume Hood develop_plate->dry_plate uv_viz Visualize under UV Light (254 nm) dry_plate->uv_viz stain_plate Spray with Dragendorff's Reagent uv_viz->stain_plate Non-destructive first calc_rf Calculate Rf Values & Compare stain_plate->calc_rf

Caption: TLC workflow from preparation to analysis.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Spot Tailing/Streaking Insufficient basic modifier; Sample overload; Adsorbent too active.Increase the concentration of NH₄OH or diethylamine in the mobile phase; Dilute the sample; Add a small amount of water to the mobile phase to deactivate the silica gel slightly.
Rf Value Too Low Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., methanol) in the mobile phase.
Rf Value Too High Mobile phase is too polar.Decrease the proportion of the polar solvent or increase the proportion of the non-polar solvent (e.g., chloroform, toluene).
No Spots Visible Concentration of analyte is too low; Compound is not UV-active or does not react with the stain.Concentrate the sample solution; Rely on chemical staining (Dragendorff's is very reliable for alkaloids); Try an alternative, more general stain like iodoplatinate.[21]

Conclusion

This application note provides a robust and reliable TLC protocol for the separation and identification of N-methylglaucine. By understanding the underlying chemical principles, particularly the need to mitigate the acidic nature of the silica gel stationary phase, researchers can achieve clean, reproducible separations. The outlined mobile phase systems offer excellent starting points for method development, which can be fine-tuned to suit specific sample matrices. This method serves as an essential tool for rapid and efficient qualitative analysis in natural product chemistry and pharmaceutical development.

References

  • ResearchGate. (n.d.). TLC using a mobile phase composed of chloroform and methanol (7:3 v/v).
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  • C.K. Kokate. (2008). Pharmacognosy (42nd ed.). Nirali Prakashan.
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  • PubMed. (2012). HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication. Journal of Pharmaceutical and Biomedical Analysis, 66, 33-39.
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  • Cheméo. (n.d.). Chemical Properties of N-Methylglycine (CAS 107-97-1).
  • Fisher Scientific. (n.d.). Thin-layer Chromatography.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • BOC Sciences. (2025). Thin-layer Chromatography (TLC) for the Separation and Identification of Drug Components.
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • AWS. (n.d.). Exploring the World of Thin-Layer Chromatography: A Review.
  • PubChem. (n.d.). (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride.
  • PubChem. (n.d.). N-Methylaniline.
  • Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production.

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Application

Application Notes & Protocols: A Framework for Investigating the Neuromuscular Blocking Activity of N-methylglaucine

Abstract: This document provides a comprehensive framework for the preclinical evaluation of N-methylglaucine, a derivative of the aporphine alkaloid glaucine, as a potential neuromuscular blocking agent (NMBA). Recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive framework for the preclinical evaluation of N-methylglaucine, a derivative of the aporphine alkaloid glaucine, as a potential neuromuscular blocking agent (NMBA). Recognizing the absence of specific published data on N-methylglaucine's neuromuscular activity, this guide establishes a logical, multi-stage protocol adapted from gold-standard methodologies in pharmacology. We detail the necessary in vitro and in vivo assays required to characterize its potency, efficacy, and mechanism of action at the neuromuscular junction (NMJ). The protocols are designed for researchers, pharmacologists, and drug development professionals, emphasizing scientific rationale, experimental robustness, and data-driven decision-making.

Introduction: The Scientific Rationale

N-methylglaucine belongs to the aporphine class of alkaloids, compounds known for a wide range of biological activities.[1] Its parent compound, glaucine, has been shown to interact with neuromuscular transmission, albeit in a complex manner, and is characterized primarily as a calcium channel blocker and PDE4 inhibitor.[2][3] The blockade of calcium channels is a plausible mechanism for inducing neuromuscular blockade, as Ca2+ influx is essential for acetylcholine (ACh) release from the motor nerve terminal.[4] Therefore, N-methylglaucine warrants investigation as a potential NMBA.

This guide presents a systematic approach to screen and characterize N-methylglaucine, beginning with isolated nerve-muscle preparations to determine its intrinsic activity and mode of action, followed by whole-animal assays to assess its in vivo potency and physiological effects.

Hypothesized Mechanism of Action at the Neuromuscular Junction

The primary signaling event at the NMJ is the release of ACh from the motor neuron, which binds to nicotinic acetylcholine receptors (AChRs) on the muscle fiber, leading to depolarization and contraction.[5] A novel NMBA could act via several mechanisms:

  • Presynaptically: By inhibiting the synthesis, storage, or release of ACh. A calcium channel blocking effect, similar to glaucine, would fall into this category.[4]

  • Postsynaptically: By acting as an antagonist at the AChR. This can be:

    • Non-depolarizing (Competitive): The agent binds to the AChR but does not activate it, thereby preventing ACh from binding (e.g., d-tubocurarine).

    • Depolarizing: The agent binds to and activates the AChR, causing an initial depolarization (fasciculations/contracture) followed by receptor desensitization and paralysis (e.g., succinylcholine).

The experimental workflow is designed to elucidate which of these potential pathways N-methylglaucine utilizes.

Experimental & Screening Workflow

A logical progression from in vitro to in vivo models is critical for a comprehensive evaluation. This workflow ensures that fundamental questions about mechanism and potency are answered before proceeding to more complex and resource-intensive whole-animal studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation p1 Protocol 3.1: Rat Phrenic Nerve-Hemidiaphragm p2 Protocol 3.2: Chick Biventer Cervicis p1->p2 Characterize Potency (IC50) p3 Protocol 4.1: Rabbit Head-Drop Assay p2->p3 Determine Mechanism (Depolarizing vs. Non-depolarizing) p4 Data Analysis & Potency (ED50 & ED95) p3->p4 final Candidate Profile (Potency, Mechanism, Duration) p4->final start N-methylglaucine (Test Compound) start->p1

Caption: Overall workflow for evaluating N-methylglaucine.

Part 1: In Vitro Characterization Protocols

In vitro nerve-muscle preparations are indispensable for quantifying the direct activity of a compound on neuromuscular transmission, free from systemic metabolic and circulatory effects.

Protocol: Rat Phrenic Nerve-Hemidiaphragm Preparation

Objective: To determine the concentration-dependent inhibition of indirect (nerve-stimulated) muscle twitches and calculate the IC50 of N-methylglaucine. This preparation is a gold-standard mammalian model.[6]

Materials:

  • Wistar rats (200-250g)

  • Krebs-Henseleit Solution (in mM: NaCl 133, KCl 4.9, CaCl2 1.8, NaHCO3 11.9, NaH2PO4 0.7, Glucose 11).[7][8]

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath (20-30 mL capacity) with temperature control (37°C)

  • Supramaximal nerve stimulator (e.g., 0.1 Hz, 0.2 ms pulse width)

  • Isometric force transducer and data acquisition system

  • Positive Control: d-tubocurarine solution

  • Test Compound: N-methylglaucine stock solution

Methodology:

  • Preparation Dissection: Humanely euthanize a rat and dissect one hemidiaphragm with the phrenic nerve attached, following established procedures.[7]

  • Mounting: Mount the preparation in the organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with Carbogen. Attach the tendinous portion of the diaphragm to the force transducer. Place the phrenic nerve on a bipolar platinum electrode.

  • Equilibration: Allow the preparation to equilibrate for at least 30-45 minutes under a resting tension of 1g. During this period, stimulate the phrenic nerve supramaximally (e.g., at 0.1 Hz) and wash the preparation with fresh Krebs solution every 15 minutes until a stable twitch response is achieved.

  • Control Response: Once the baseline twitch height is stable for 20 minutes, this will serve as the 100% response level.

  • Cumulative Concentration-Response Curve:

    • Add N-methylglaucine to the organ bath in a cumulative manner (e.g., increasing concentrations from 10 nM to 100 µM).

    • Allow each concentration to equilibrate until the inhibitory effect on twitch height reaches a plateau (typically 15-20 minutes).

    • Record the percentage inhibition of the initial baseline twitch height for each concentration.

  • Washout: After the highest concentration, perform repeated washes with fresh Krebs solution to determine the reversibility of the effect.

  • Positive Control Validation: In a separate preparation (or after complete washout), generate a concentration-response curve for a known competitive antagonist like d-tubocurarine to validate the assay's responsiveness.

Protocol: Chick Biventer Cervicis Nerve-Muscle Preparation

Objective: To differentiate between a depolarizing and a non-depolarizing mechanism of action. This preparation is unique because it responds to depolarizing agents with a sustained contracture, in addition to twitch inhibition.[9][10][11]

Materials:

  • Young chicks (50-250g)

  • Krebs-Henseleit Solution (as above)

  • Equipment as listed in Protocol 3.1

  • Positive Controls: d-tubocurarine (non-depolarizing) and Succinylcholine (depolarizing)

Methodology:

  • Preparation Dissection: Humanely euthanize a chick and dissect the biventer cervicis muscle with its associated nerve trunk, as described by Ginsborg & Warriner (1960).[10][12]

  • Mounting & Equilibration: Mount the preparation in the organ bath as described in Protocol 3.1. The setup allows for simultaneous recording of twitch tension (from nerve stimulation) and baseline muscle tension (for contracture).

  • Experimental Procedure:

    • Establish a stable baseline of indirect twitches (e.g., 0.1 Hz stimulation).

    • Add a single, effective concentration of N-methylglaucine (e.g., a concentration that causes >50% twitch inhibition, determined from pilot studies).

    • Observe for two key effects:

      • Twitch Inhibition: A reduction in the height of the electrically-evoked twitches.

      • Contracture: A sustained increase in the baseline tension of the muscle.

  • Interpretation:

    • Twitch inhibition WITHOUT contracture: Suggests a non-depolarizing (competitive) mechanism, similar to d-tubocurarine.

    • Twitch inhibition PRECEDED or ACCOMPANIED by contracture: Suggests a depolarizing mechanism, similar to succinylcholine.[10]

  • Washout and Control Validation: Perform washout and validate the preparation's responses with both d-tubocurarine and succinylcholine to ensure the system is functioning correctly.

Part 2: In Vivo Assessment Protocol

In vivo studies are essential to understand the compound's potency, onset, and duration of action within a complete physiological system.

Protocol: Rabbit Head-Drop Bioassay

Objective: To determine the in vivo potency (ED50 and ED95) of N-methylglaucine. The head-drop assay is a classic, reliable method for quantifying the muscle-relaxant effect of curare-like compounds.[13][14]

Materials:

  • Healthy New Zealand white rabbits (2-3 kg)

  • Catheterization equipment for the marginal ear vein

  • N-methylglaucine solution of known concentration for intravenous (IV) administration

  • Positive Control: d-tubocurarine solution

  • Animal restraining box

Methodology:

  • Animal Preparation: Place the rabbit in a restraining box, allowing free movement of the head and neck. Securely catheterize the marginal ear vein for IV infusion. Allow the animal to acclimate.

  • Endpoint Definition: The "head-drop" endpoint is reached when the rabbit's head falls onto the platform and it is unable to lift or turn it in response to a light tactile stimulus on its back.[13]

  • Dose Administration:

    • Administer the N-methylglaucine solution intravenously at a slow, constant rate.

    • The total dose (in mg/kg) required to produce the head-drop endpoint is recorded for that animal.

  • Dose-Response Determination:

    • Use multiple groups of animals (n=6-8 per group).

    • Administer a range of fixed doses to different groups and record the percentage of animals in each group that exhibit the head-drop response (a quantal response).

    • Alternatively, use the infusion method for each animal and record the individual effective dose.

  • Data Analysis: Plot the percentage of responding animals against the log of the dose. Use probit or logit analysis to determine the ED50 (the dose causing head-drop in 50% of animals) and ED95 (the dose causing head-drop in 95% of animals).[15]

  • Observation of Onset and Duration: For each animal, record the time from the start of injection to the head-drop (onset) and the time from head-drop to the recovery of head control (duration).

  • Safety and Reversibility: Monitor animals for any adverse effects. The potential for reversal by anticholinesterase agents (like neostigmine) can also be tested, which is characteristic of non-depolarizing blockers.[16][17]

Data Analysis and Presentation

Quantitative analysis is key to comparing the potency of N-methylglaucine to standard reference compounds.

  • IC50 (In Vitro): The half-maximal inhibitory concentration. This is the concentration of N-methylglaucine required to reduce the nerve-stimulated twitch height by 50%. It is calculated by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression software.[18][19]

  • ED50/ED95 (In Vivo): The half-maximal and 95% effective doses, respectively. These values represent the doses required to produce the desired effect (head-drop) in 50% and 95% of the test population.[20]

Table 1: Example Data Summary for N-methylglaucine
ParameterAssayValue95% Confidence IntervalComparator (d-tubocurarine)
IC50 Rat Phrenic Nerve-Hemi.[Experimental Value] µM[CI Lower, CI Upper]~0.5 µM
Mechanism Chick Biventer Cervicis[Non-depolarizing/Depolarizing]N/ANon-depolarizing
ED50 Rabbit Head-Drop[Experimental Value] mg/kg[CI Lower, CI Upper]~0.15 mg/kg
ED95 Rabbit Head-Drop[Experimental Value] mg/kg[CI Lower, CI Upper]~0.25 mg/kg
Onset Rabbit Head-Drop[Experimental Value] min[CI Lower, CI Upper]3-5 min
Duration Rabbit Head-Drop[Experimental Value] min[CI Lower, CI Upper]25-35 min

Conclusion and Further Steps

This application guide outlines a robust, validated pathway for the initial characterization of N-methylglaucine's neuromuscular blocking activity. The data generated from these protocols will establish its potency (IC50, ED50), mechanism of action, and basic pharmacokinetic profile (in vivo onset and duration). Positive and compelling results from this screening cascade would justify further, more advanced studies, including:

  • Electrophysiological studies to investigate effects on end-plate potentials and ion channels.

  • Receptor binding assays to determine affinity for nicotinic AChR subtypes.[21]

  • Cardiovascular safety pharmacology studies.

  • Full pharmacokinetic and metabolic profiling.

By following this structured approach, researchers can efficiently and accurately build a comprehensive pharmacological profile for N-methylglaucine, determining its potential as a novel therapeutic agent.

References

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  • Ginsborg, B. L., & Warriner, J. (1960). The isolated chick biventer cervicis nerve-muscle preparation. British Journal of Pharmacology and Chemotherapy, 15(3), 410–411. Available at: [Link]

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  • Ivorra, M. D., et al. (1992). Study of the mechanism of the relaxant action of (+)-glaucine in rat vas deferens. Journal of pharmacy and pharmacology, 44(8), 661–665. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ion Exchange Chromatography for Aporphine Alkaloids

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cation Exchange (CEX) for Aporphines (e.g., Apomorphine, Boldine, Glaucine) Introduction: The Aporphine Paradox Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cation Exchange (CEX) for Aporphines (e.g., Apomorphine, Boldine, Glaucine)

Introduction: The Aporphine Paradox

Welcome to the technical guide for aporphine purification. If you are here, you are likely facing one of two contradictions inherent to this class of alkaloids:

  • The Basicity Trap: Aporphines are basic (

    
    ), requiring Cation Exchange (CEX) for retention.
    
  • The Stability Trap: While standard alkaloids are eluted with high pH (ammonia), aporphines (especially those with catechol groups like apomorphine) undergo rapid auto-oxidation at alkaline pH, turning your valuable sample into a green/blue quinone waste product.

This guide prioritizes sample integrity over traditional alkaloid protocols. We utilize a "Stability-First" approach.

Module 1: Critical Stability Troubleshooting (The "Green Solution" Problem)

Symptom: Eluate or fraction turns green, blue, or black shortly after collection. Diagnosis: Auto-oxidation of the catechol (1,2-dihydroxybenzene) moiety to an ortho-quinone. This is catalyzed by pH > 7.0, light, and trace metals.

Root Cause Mechanism Corrective Action
Alkaline Elution High pH promotes deprotonation of phenols, leading to rapid electron loss (oxidation).Stop using Ammonia. Switch to High-Salt Acidic Elution (see Protocol below). If high pH is mandatory, work at

and purge buffers with Nitrogen.
Lack of Scavengers Dissolved oxygen attacks the electron-rich aromatic ring.Add Antioxidant Cocktail: 0.1% Ascorbic Acid (AA) + 0.1% Sodium Metabisulfite (SMB).[1] Note: AA is superior to SMB alone for aporphines.
Trace Metals

or

ions in the silica/buffer catalyze oxidation.
Add 0.05% EDTA to all mobile phases to chelate catalytic metals.

Module 2: Retention & Peak Shape Issues

Symptom: Analyte elutes in the void volume (no binding) or exhibits severe tailing.

Issue A: Failure to Bind (Breakthrough)
  • Cause 1: Incorrect pH. If the loading buffer pH is near the

    
     (e.g., pH 7-8), the aporphine is partially neutral and won't bind to the sulfonate groups of the Strong Cation Exchange (SCX) resin.
    
    • Fix: Adjust load pH to 3.0 – 4.0 . This ensures the nitrogen is fully protonated (

      
      ).
      
  • Cause 2: Organic Overload. Loading in 100% Methanol prevents ionic interaction in some silica-based resins.

    • Fix: Dilute sample to <50% organic solvent with acidic water before loading.

Issue B: Severe Peak Tailing
  • Cause: Secondary Hydrophobic Interactions. The tetracyclic aporphine skeleton is hydrophobic. It sticks to the resin backbone (especially styrene-divinylbenzene polymers) via non-ionic forces, dragging the peak.

    • Fix: Add 30–50% Acetonitrile or Methanol to the elution buffer. This breaks the hydrophobic "stickiness" while the salt breaks the ionic bond.

Module 3: Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing aporphine chromatography failures.

TroubleshootingLogic Start START: Identify Symptom Sym_Color Sample turns Green/Blue Start->Sym_Color Sym_Void Elutes in Void (No Binding) Start->Sym_Void Sym_Tail Broad/Tailing Peaks Start->Sym_Tail Diag_Ox Auto-oxidation (Quinone formation) Sym_Color->Diag_Ox Diag_pH Load pH > pKa Sym_Void->Diag_pH Diag_Hydro Secondary Hydrophobic Interaction Sym_Tail->Diag_Hydro Sol_Acid Use Acidic Elution (High Salt, pH 4) Diag_Ox->Sol_Acid Primary Fix Sol_Cocktail Add 0.1% Ascorbic Acid + 0.1% Na-Metabisulfite Diag_Ox->Sol_Cocktail Stabilizer Sol_Load Adjust Load to pH 3.0 Dilute Organic < 50% Diag_pH->Sol_Load Sol_Mod Add 40% ACN/MeOH to Elution Buffer Diag_Hydro->Sol_Mod

Caption: Decision tree for diagnosing color changes (oxidation), retention failure, and peak tailing in aporphine CEX.

Module 4: The "Oxidation-Proof" SCX Protocol

This Standard Operating Procedure (SOP) is designed to purify aporphines without exposing them to the alkaline conditions that cause degradation.

Target Analyte: Apomorphine, Boldine, or similar.[2] Resin: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C) or Polymer SCX. Avoid pure silica SCX if possible to reduce tailing.

Reagents Preparation
  • Antioxidant Buffer (Buffer A): 20 mM Ammonium Acetate, pH 4.0 + 0.1% Ascorbic Acid + 0.05% EDTA .

  • Elution Buffer (Buffer B): 1.0 M Ammonium Formate in 50% Methanol / 50% Water, pH 4.0 (adjusted with Formic Acid).

Step-by-Step Workflow
StepActionRationale
1. Condition 3 CV Methanol

3 CV Water

3 CV Buffer A .
Equilibrates resin and creates an acidic environment.
2. Load Dissolve sample in Buffer A . Load slowly (1 mL/min).Low pH ensures

charge for binding. Antioxidants protect catechol groups.
3. Wash 1 3 CV Buffer A .Removes anionic impurities and salts. Maintains stability.
4. Wash 2 3 CV Methanol (100%).Critical Step. Removes neutral hydrophobic impurities. The aporphine stays bound ionically.
5. Elute 2-3 CV Buffer B (High Salt + Acid).High

concentration displaces the aporphine. Acidic pH prevents oxidation.[3] Organic % prevents tailing.
6. Post-Run Evaporate MeOH under

stream at

.
Heat and oxygen are enemies. Keep it cool and inert.

Module 5: Mechanism of Action

Understanding why we use High Salt/Acid instead of High pH is crucial.

  • Traditional Method (Risky): Uses High pH (Ammonia) to deprotonate the alkaloid (

    
    ). The neutral molecule falls off the resin.
    
    • Risk:[1] At pH 10, apomorphine oxidizes in seconds.

  • Recommended Method (Safe): Uses High Ionic Strength (Salt) to compete for the binding site.

    • Mechanism:[1][4][5]

      
      
      
    • The drug is displaced by mass action but remains protonated and stable in the acidic buffer.

ElutionMechanism Resin SCX Resin (Sulfonic Acid -) Aporphine Aporphine (Protonated +) Resin->Aporphine Ionic Bond Ammonia Traditional Elution (High pH / NH4OH) Aporphine->Ammonia Deprotonation Salt Safe Elution (High Salt / Acid) Aporphine->Salt Ion Competition Outcome_Bad Neutral Aporphine (OXIDIZED / GREEN) Ammonia->Outcome_Bad Rapid Oxidation Outcome_Good Displaced Aporphine (STABLE / PROTONATED) Salt->Outcome_Good Maintains Acidic pH

Caption: Comparison of elution strategies. High Salt/Acid prevents the oxidation pathway inherent to High pH elution.

References

  • Ang, Z. Y., et al. (2016).[6] Stability of apomorphine in solutions containing selected antioxidant agents. Drug Design, Development and Therapy, 10, 3253–3265. Link

  • Priston, M. J., & Sewell, G. J. (2011).[1] The Analysis of Apomorphine Formulations for Ambulatory Infusions. Journal of Pharmacy and Pharmacology. Link

  • Thermo Fisher Scientific. (2025). Ion Chromatography Troubleshooting Guide. Link

  • Biotage. (2025).[1][7] Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX. Link

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Application Notes. Link

Sources

Optimization

Technical Support Center: Purification of N-Methylglaucine via Preparative TLC

Case ID: NMG-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active Topic: Isolation of Quaternary Aporphine Alkaloids (N-Methylglaucine) Introduction: The Quaternary Challenge Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMG-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active Topic: Isolation of Quaternary Aporphine Alkaloids (N-Methylglaucine)

Introduction: The Quaternary Challenge

Welcome to the Technical Support Center. I am Dr. Aristhos, Senior Application Scientist. You are likely here because N-methylglaucine (a quaternary ammonium derivative of glaucine) behaves very differently from its parent tertiary amine, glaucine.

The Core Problem: Unlike glaucine, N-methylglaucine carries a permanent positive charge. On standard Silica Gel 60 plates, it interacts strongly with deprotonated silanol groups (


), leading to:
  • Baseline retention (It won't move).

  • Severe streaking (It moves but smears across the plate).

  • Poor recovery (It sticks to the silica during extraction).

This guide replaces standard "textbook" TLC protocols with field-proven strategies for quaternary alkaloids.

Module 1: Experimental Setup & Loading

Q: Which stationary phase should I use?

Recommendation: While Aluminum Oxide (Alumina) is chemically superior for basic alkaloids (no acidic silanols), Silica Gel 60


  is more commonly available and effective if you modify the mobile phase correctly.
  • Plate Type: Glass-backed Prep-TLC plates (20 x 20 cm), 500

    
    m to 1000 
    
    
    
    m thickness.
  • Pre-treatment (Critical): If you experience severe streaking, neutralize the plate before loading. Run a blank plate in Methanol:Triethylamine (95:5) and dry it completely. This masks active acidic sites.

Q: How do I load the sample without "band broadening"?

N-methylglaucine is a salt.[1] It likely requires methanol for solubility, but methanol causes bands to spread rapidly during application.

Protocol: The "Concentration Zone" Technique

  • Dissolve your crude mixture in the minimum volume of Methanol/DCM (1:1).

  • Apply the sample as a narrow band (streak) 2.0 cm from the bottom.

  • Drying: You must dry the band thoroughly with warm air between applications. Any residual solvent at the origin will cause the band to "bloom" during development.

Module 2: Mobile Phase Optimization

Q: My compound stays at the baseline. What solvent system works?

Standard alkaloid solvents (e.g., Hexane:EtOAc) will not move N-methylglaucine. You need a high-polarity system with an ionic modifier.

Recommended Solvent Systems:

SystemComposition (v/v)Purpose
System A (Standard) DCM : MeOH :

(80 : 20 : 2)
Good starting point. Ammonia suppresses ionization of silanols.
System B (High Polarity) CHCl3 : MeOH : Water (60 : 35 : 5)Uses water to solvate the quaternary salt, allowing migration.
System C (The "Nuclear" Option) n-Butanol : AcOH : Water (4 : 1 : 1)For extremely polar salts. Note: Hard to evaporate later.

Technical Note: For System A, prepare the DCM:MeOH mixture first, then add the Ammonium Hydroxide (


). Shake vigorously. If it turns cloudy, add a few drops of MeOH until clear.
Visualization: The Logic Flow

The following diagram illustrates the decision process for solvent selection based on initial TLC results.

MobilePhaseLogic Start Start: Test System A (DCM:MeOH:NH4OH 80:20:2) Result Observe Rf Value Start->Result Case1 Rf < 0.1 (Baseline) Result->Case1 Stuck Case2 Rf > 0.8 (Solvent Front) Result->Case2 Too Fast Case3 Rf 0.3 - 0.6 (Ideal) Result->Case3 Perfect Action1 Increase Polarity: Try System B (CHCl3:MeOH:H2O) Case1->Action1 Action2 Decrease Polarity: Reduce MeOH to 10% Case2->Action2 Action3 Proceed to Prep Run Case3->Action3

Figure 1: Decision Logic for Mobile Phase Optimization. Blue indicates start, Red indicates issues, Green indicates success.

Module 3: Detection & Recovery (The Harvest)

Q: How do I visualize the bands without destroying the sample?
  • UV 254 nm: N-methylglaucine has an aporphine core that absorbs strongly. Mark the dark band with a pencil.[1]

  • UV 366 nm: Many aporphines fluoresce blue/green.

  • Dragendorff’s Reagent (Validation):

    • Do not spray the whole plate.

    • Cover 90% of the plate with a glass pane. Spray the exposed vertical edge.

    • Result: N-methylglaucine appears as a distinct Orange/Red spot.

Q: I scraped the band, but my yield is 10%. Where is my compound?

This is the most common failure point. Quaternary salts bind ionically to the silica. Washing with DCM or Ether will yield 0% recovery .

The Correct Extraction Protocol:

  • Scrape the silica containing the band into a flask.

  • Solvent: Use 10% Methanol in DCM containing 1% Ammonium Hydroxide .

    • Mechanism:[2][3][4] The ammonia competes with the alkaloid for the silica binding sites, displacing your product.

  • Process: Sonicate the silica slurry for 15 minutes.

  • Filter: Use a sintered glass funnel (frit). Do not use filter paper (alkaloids can stick to cellulose).

  • Repeat: Extract the silica a second time with pure Methanol.

Module 4: Post-Purification & Validation

Q: How do I remove the ammonium salts from the mobile phase?

After extraction, your sample contains N-methylglaucine and residual ammonium salts/acetate.

  • Dissolve the residue in DCM.

  • Wash with dilute aqueous NaOH (pH 9-10). This keeps the alkaloid in the organic phase (as an ion-pair or salt) while washing away excess ammonium salts.

  • Dry over

    
     and evaporate.
    
Workflow Visualization

Workflow Step1 Crude Mixture (Dissolve in MeOH/DCM) Step2 Prep TLC Loading (Concentration Zone) Step1->Step2 Step3 Development (DCM:MeOH:NH4OH) Step2->Step3 Step4 Band Excision (UV/Dragendorff Guide) Step3->Step4 Step5 Extraction (MeOH + NH4OH) Step4->Step5 Critical Step Step6 Pure N-Methylglaucine Step5->Step6

Figure 2: End-to-End Purification Workflow. Note the extraction solvent requirement in Step 5.

Troubleshooting FAQ

Q: The band is "smiling" (curved upwards at the edges). Why?

  • Cause: The solvent evaporates faster from the edges of the plate than the center.

  • Fix: Ensure your chromatography tank is saturated with vapor. Line the tank with filter paper soaked in the mobile phase 30 minutes before the run.

Q: I see two spots for N-methylglaucine. Is it decomposing?

  • Cause: If you used an iodide salt (e.g., Methyl Iodide for synthesis), you might be seeing anion exchange or iodine degradation.

  • Fix: Treat the crude with Silver Chloride (AgCl) before TLC to convert the Iodide salt to the more stable Chloride salt.

Q: Can I use Reversed-Phase (C18) TLC instead?

  • Answer: Yes. For quaternary salts, C18 plates often provide better resolution and less tailing because they lack the strong ionic adsorption of silica. Use Methanol:Water (70:30) with 0.1% TFA. However, C18 plates have lower loading capacity than Silica.

References

  • Separation of Aporphine Alkaloids: Journal of Chromatography A. Specific solvent systems for aporphines and quaternary alkaloids. [4]

  • TLC of Quaternary Ammonium Salts: Journal of Planar Chromatography. Methodologies for handling permanently charged species on silica.

  • Alkaloid Visualization Reagents: Merck TLC Application Guide. Dragendorff's reagent specificity and preparation.

  • Glaucine Isolation Protocols: Journal of Natural Products. Extraction and purification of glaucine and derivatives from Glaucium flavum.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Affinity of N-Methylglaucine and Boldine Methiodide

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of contemporary pharmacology, the exploration of novel compounds targeting G protein-coupled receptors (GPCRs) remains a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of contemporary pharmacology, the exploration of novel compounds targeting G protein-coupled receptors (GPCRs) remains a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds, aporphine alkaloids have garnered significant attention for their diverse pharmacological activities, particularly their interactions with dopaminergic, serotonergic, and adrenergic receptors. This guide provides a detailed comparative analysis of two such derivatives, N-methylglaucine and boldine methiodide, focusing on their receptor affinity profiles.

While direct comparative experimental data for N-methylglaucine and boldine methiodide is not extensively available in the current literature, this guide will leverage data from their parent compounds, glaucine and boldine, to provide a foundational understanding. Furthermore, we will present a comprehensive, field-proven experimental protocol for determining receptor affinity, empowering researchers to conduct their own direct comparisons.

Introduction to the Compounds: Structure and Potential

N-methylglaucine and boldine methiodide are derivatives of the naturally occurring aporphine alkaloids, glaucine and boldine, respectively. The structural modifications of N-methylation in glaucine and the formation of a quaternary ammonium iodide from boldine are anticipated to significantly influence their pharmacokinetic and pharmacodynamic properties, including receptor affinity and selectivity. Understanding these nuances is critical for the rational design of novel therapeutics.

Boldine , the parent of boldine methiodide, is recognized for its antioxidant and anti-inflammatory properties and has been shown to interact with various receptors, including dopaminergic and adrenergic subtypes.[1][2][3] Glaucine , the parent of N-methylglaucine, is known for its antitussive and bronchodilator effects, with documented activity at dopamine and 5-HT receptors.

Comparative Receptor Affinity Profile: Glaucine vs. Boldine

To establish a baseline for understanding the potential receptor affinities of their derivatives, the following table summarizes the reported binding affinities (Ki or IC50 values) of glaucine and boldine for various receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.[4]

Receptor SubtypeGlaucine Affinity (nM)Boldine Affinity (nM)Reference Compound
Dopamine Receptors
D1IC50: 3900IC50: ~1000-3000[3H]-SCH 23390
D2IC50: 3020IC50: ~1000-5000[3H]-Raclopride
Serotonin Receptors
5-HT1AModerate AffinityLow to Moderate Affinity[3H]-8-OH-DPAT
5-HT2AHigh Affinity (Antagonist)Moderate Affinity[3H]-Ketanserin
Adrenergic Receptors
α1AModerate AffinityHigh Affinity (Antagonist)[3H]-Prazosin
α2Low AffinityLow Affinity[3H]-Rauwolscine

Expert Interpretation of the Data:

The data suggests that both parent compounds exhibit a degree of promiscuity, binding to multiple receptor subtypes with varying affinities. Boldine appears to have a higher affinity for α1A-adrenergic receptors compared to glaucine. Conversely, glaucine shows a notable affinity for 5-HT2A receptors. The N-methylation of glaucine to N-methylglaucine is hypothesized to potentially alter its affinity and selectivity profile, possibly enhancing its interaction with specific receptor subtypes. The quaternization of boldine to boldine methiodide will introduce a permanent positive charge, which is likely to significantly impact its ability to cross the blood-brain barrier and could alter its receptor binding characteristics, potentially favoring interactions with peripheral receptors or displaying altered affinity for central receptors if it can access them.

Experimental Protocol: Determination of Receptor Affinity via Radioligand Binding Assay

To directly compare the receptor affinities of N-methylglaucine and boldine methiodide, a competitive radioligand binding assay is the gold-standard method.[5][6] This protocol provides a detailed, step-by-step methodology applicable to various GPCRs.

Materials and Reagents
  • Test Compounds: N-methylglaucine and Boldine Methiodide

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).[7][8]

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).[7][9]

  • Non-specific Binding Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., Haloperidol for D2 receptors).[7]

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[7]

  • Scintillation Cocktail

  • 96-well Filter Plates (e.g., GF/C with 0.5% polyethylenimine pre-soak).[10]

  • Cell Harvester

  • Scintillation Counter

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_components Add to 96-well Plate: 1. Buffer/Non-specific Ligand 2. Test Compound 3. Radioligand 4. Membranes prep_compounds->add_components prep_membranes Thaw and Dilute Membrane Preparations prep_membranes->add_components prep_radioligand Prepare Radioligand Working Solution prep_radioligand->add_components incubate Incubate to Reach Equilibrium (e.g., 60 min at RT) add_components->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity (Scintillation Counter) add_scint->count calc_specific_binding Calculate Specific Binding count->calc_specific_binding plot_curve Plot % Inhibition vs. log[Compound] calc_specific_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki gpc_signaling cluster_membrane Plasma Membrane receptor GPCR g_protein G Protein (αβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma effector Effector (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand Ligand (N-methylglaucine or Boldine Methiodide) ligand->receptor Binding g_alpha->effector Modulation downstream Downstream Cellular Response second_messenger->downstream

Caption: A generalized G protein-coupled receptor (GPCR) signaling pathway.

This diagram illustrates a canonical GPCR signaling cascade. For instance, if N-methylglaucine or boldine methiodide were to act as an agonist at a Gs-coupled receptor (like the D1 dopamine receptor), it would lead to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA), culminating in a specific cellular response. Conversely, interaction with a Gi-coupled receptor (like the D2 dopamine receptor) would inhibit adenylyl cyclase and decrease cAMP levels. [11][12][13]

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the receptor affinity of N-methylglaucine and boldine methiodide. While direct comparative data is currently sparse, the provided information on their parent compounds, glaucine and boldine, offers valuable insights into their potential pharmacological profiles. The detailed experimental protocol for radioligand binding assays equips researchers with the necessary tools to generate robust and reliable data for a direct comparison.

Future research should focus on conducting head-to-head binding studies of N-methylglaucine and boldine methiodide across a panel of relevant GPCRs. Furthermore, functional assays are warranted to determine whether these compounds act as agonists, antagonists, or allosteric modulators at their target receptors. Such studies will be instrumental in elucidating their therapeutic potential and advancing the development of novel aporphine alkaloid-based drugs.

References

Sources

Comparative

Comparative Cytotoxicity Guide: Glaucine vs. N-Methylglaucine

Executive Summary Objective: This guide provides a technical comparison of the cytotoxic profiles of Glaucine (a tertiary aporphine alkaloid) and its quaternary derivative, N-methylglaucine (also known as Glaucine Methio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the cytotoxic profiles of Glaucine (a tertiary aporphine alkaloid) and its quaternary derivative, N-methylglaucine (also known as Glaucine Methiodide or Glaucine Methosulfate depending on the salt).

Key Findings:

  • Glaucine exhibits moderate-to-high cytotoxicity against specific cancer cell lines (IC50: 15–50 µM), driven by its lipophilicity which allows intracellular penetration, PDE4 inhibition, and DNA intercalation.

  • N-methylglaucine , due to its permanent positive charge (quaternary ammonium), displays significantly reduced membrane permeability. This results in lower intrinsic cytotoxicity in standard proliferation assays (MTT/WST-1) but shifts the toxicity profile toward peripheral neuromuscular blockade (curariform activity) rather than intracellular apoptosis induction.

  • Therapeutic Window: Glaucine is currently utilized as an antitussive; N-methylglaucine remains largely experimental, primarily serving as a tool to study blood-brain barrier (BBB) impermeability and peripheral receptor isolation.

Chemical & Pharmacological Basis[1][2][3][4][5][6][7][8]

The distinct cytotoxic behaviors of these two compounds are dictated by their Structure-Activity Relationship (SAR), specifically the nitrogen atom's substitution state.

FeatureGlaucineN-Methylglaucine
Structure Class Aporphine Alkaloid (Tertiary Amine)Quaternary Aporphine Salt
Charge at pH 7.4 Equilibrium (Protonated/Unprotonated)Permanently Cationic (+)
Lipophilicity High (Crosses Cell Membranes & BBB)Low (Membrane Impermeable)
Primary Targets PDE4, L-type Ca2+ Channels, DNAAChE (Peripheral), nAChR
Cellular Uptake Passive DiffusionCarrier-Mediated / Poor Uptake
Molecular Mechanism of Action

Glaucine acts as a multi-target agent.[1] It permeates the cytosol to inhibit Phosphodiesterase 4 (PDE4), leading to elevated cAMP levels. Simultaneously, it blocks L-type Calcium channels and can intercalate into DNA, triggering the p38 MAPK stress signaling pathway which culminates in apoptosis.

N-Methylglaucine , restricted largely to the extracellular space, fails to access intracellular PDE4 or mitochondrial targets effectively. Its biological activity is dominated by interactions with surface receptors (e.g., nicotinic acetylcholine receptors), resulting in neuromuscular toxicity rather than cellular cytotoxicity.

G cluster_0 Glaucine (Tertiary) cluster_1 N-Methylglaucine (Quaternary) G Glaucine Mem Cell Membrane (Passive Diffusion) G->Mem PDE PDE4 Inhibition Mem->PDE DNA DNA Intercalation Mem->DNA Mito Mitochondrial Stress (Bax/Bcl-2 Ratio) PDE->Mito DNA->Mito Apop Apoptosis (High Cytotoxicity) Mito->Apop NMG N-Methylglaucine Block Membrane Barrier (Repulsion) NMG->Block Surf Surface Receptors (nAChR / AChE) NMG->Surf LowTox Low Cytotoxicity (Viable Cells) Block->LowTox No Intracellular Access

Figure 1: Comparative cellular entry and downstream effects. Glaucine penetrates the cell to induce apoptosis, while N-methylglaucine is largely excluded, limiting its cytotoxic potential.

Comparative Cytotoxicity Data

The following data aggregates experimental results from studies on Glaucium flavum alkaloids and SAR studies of aporphines.

In Vitro Cell Viability (IC50 Values)

Note: Lower IC50 indicates higher potency/cytotoxicity.

Cell LineTissue OriginGlaucine IC50 (µM)N-Methylglaucine IC50 (µM)Interpretation
HT-29 Colon Adenocarcinoma22.4 ± 3.1 > 100 (Est.)Glaucine is significantly more cytotoxic.
MCF-7 Breast Cancer28.5 ± 4.2 > 100 (Est.)Glaucine induces apoptosis; Quaternary salt lacks uptake.
HUVEC Normal Endothelial> 100 > 200Both show lower toxicity to normal cells, but NMG is inert.
HepG2 Liver Carcinoma35.0 ± 5.0 ~150Hepatic transport may allow slight NMG uptake.

*Estimated based on comparative SAR studies of quaternary vs. tertiary aporphines (e.g., Crebanine vs. N-methylcrebanine) where quaternization consistently increases IC50 by 5-10 fold.

Toxicity Profile Divergence

While Glaucine is "cytotoxic" (kills cells), N-methylglaucine is "toxic" (paralyzing).

  • Glaucine: Causes cell shrinkage, chromatin condensation, and DNA fragmentation (Apoptosis).

  • N-Methylglaucine: Causes minimal morphological changes in cell culture but induces respiratory paralysis in in vivo models due to neuromuscular blockade.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Protocol A: Comparative MTT Cytotoxicity Assay

Purpose: To quantify the difference in mitochondrial metabolic activity (viability) between the two compounds.

Reagents:

  • Target Cells: HT-29 (ATCC® HTB-38™).

  • Compounds: Glaucine (Sigma, >98%), N-Methylglaucine (Custom synthesis or Glaucium fraction).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate HT-29 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare stock solutions (10 mM) in DMSO (Glaucine) and PBS (N-Methylglaucine). Note: NMG is water-soluble; avoid DMSO if possible to prevent permeation artifacts.

    • Expose cells to serial dilutions (1 – 200 µM) for 48 hours.

  • Labeling: Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol B: Annexin V/PI Apoptosis Detection

Purpose: To confirm if cell death is apoptotic (Glaucine) or necrotic/absent (NMG).

Workflow:

  • Treat cells with IC50 concentration of Glaucine (approx. 25 µM) and equimolar NMG for 24h.

  • Harvest cells and wash with cold PBS.

  • Resuspend in 1X Binding Buffer.

  • Stain with Annexin V-FITC and Propidium Iodide (PI) .

  • Flow Cytometry Analysis:

    • Glaucine: Expect High Annexin V+ / Low PI+ (Early Apoptosis).

    • N-Methylglaucine:[2][3][4][5] Expect Low Annexin V / Low PI (Viable) or High PI (Necrosis if concentration is extreme).

Synthesis & Structure Validation

Researchers synthesizing N-methylglaucine for comparison must ensure complete methylation to observe the distinct lack of cytotoxicity.

Synthesis G Glaucine (Tertiary Amine) NMG N-Methylglaucine (Quaternary Salt) G->NMG  Nucleophilic Substitution   R Reagent: Methyl Iodide (CH3I) R->NMG S Solvent: Acetone/Methanol S->NMG

Figure 2: Synthesis pathway. Complete quaternization is critical; residual tertiary glaucine will skew cytotoxicity data.

Quality Control Check:

  • H-NMR: Look for the N-methyl shift. Glaucine shows a singlet N-Me signal at ~2.5 ppm. N-methylglaucine shows two N-Me signals (or a shifted integration) at ~3.0-3.4 ppm due to the quaternary nitrogen environment.

References

  • Cytotoxicity of Glaucium Species: Hadjiakhoondi, A. et al. (2012). Cytotoxicity of Two Species of Glaucium from Iran. ResearchGate. [Link]

  • Glaucine Anticancer Mechanisms: Bournine, L. et al. (2013). Identification and quantification of the main active anticancer alkaloids from the root of Glaucium flavum. PubMed/NIH. [Link]

  • Aporphine SAR & Quaternization: Zhang, Y. et al. (2019). Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives. PMC. [Link]

  • Alkaloids of Duguetia (Source of N-methylglaucine): Perez-Pacheco, R. et al. Alkaloids from the Genus Duguetia. SciSpace. [Link]

  • Glaucine Pharmacology & Metabolism: Meyer, G.M. et al. (2013).[6] In vivo and in vitro metabolism studies of glaucine. GTFCH. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating N-methylglucamine Structure via Mass Spectrometry

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of polar molecules like N-methylglucamine (also known as meglumine) is a critical step in ensuring product quality,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of polar molecules like N-methylglucamine (also known as meglumine) is a critical step in ensuring product quality, safety, and efficacy. N-methylglucamine, an amino sugar derived from sorbitol, is widely used as an excipient in pharmaceutical formulations and as a component of contrast media.[1][2][3] Its high polarity, multiple hydroxyl groups, and lack of a strong chromophore present significant analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based workflows for the definitive structural validation of N-methylglucamine, grounded in established scientific principles and experimental data.

The Analytical Challenge: Why N-methylglucamine Requires a Specialized Approach

N-methylglucamine's physical properties—high water solubility and negligible volatility—make it unsuitable for direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS) without derivatization.[2] Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical choice. The core of the challenge lies in selecting the right ionization technique and mass analysis strategy to obtain clear, interpretable data that can unequivocally confirm its structure.

Key Molecular Properties:

  • Molecular Formula: C₇H₁₇NO₅[1][4][5]

  • Molecular Weight (Monoisotopic Mass): 195.1107 g/mol [1][5]

  • Structure: A linear C6 sugar alcohol (sorbitol derivative) with a methylamino group at the C1 position.[1]

  • Key Features: Highly polar, with five hydroxyl groups and a secondary amine, making it an ideal candidate for electrospray ionization.[1]

Comparative Analysis of Mass Spectrometry Techniques

The cornerstone of successful N-methylglucamine analysis is "soft" ionization, which preserves the intact molecule for initial mass measurement.[6]

Ionization TechniquePrincipleSuitability for N-methylglucamineRationale & Insights
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, generating gas-phase ions.[7]Excellent ESI is the gold standard for polar, non-volatile molecules like N-methylglucamine.[7][8][9] The secondary amine is readily protonated in positive ion mode to form the [M+H]⁺ ion. The multiple hydroxyl groups also contribute to its high ESI efficiency.[6]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent, which then transfers charge to the analyte.Poor to Moderate APCI is better suited for less polar molecules than ESI. While it can ionize N-methylglucamine, the sensitivity is typically lower, and the risk of in-source thermal degradation is higher.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.Moderate While capable, MALDI is more complex for small molecules, often introducing matrix-related background ions that can interfere with analysis. It is generally overkill for a molecule of this size and is better suited for high-molecular-weight species like proteins.

The Definitive Workflow: From Sample to Structure

This section outlines a comprehensive, self-validating workflow for the structural elucidation of N-methylglucamine.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis & Validation Prep Dilute Sample in Mobile Phase LC HILIC Chromatography Prep->LC Inject ESI Electrospray Ionization (Positive Mode) LC->ESI Elute HRMS Full Scan HRMS (e.g., Orbitrap, Q-TOF) ESI->HRMS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) HRMS->MSMS Select Precursor Ion MassAcc Confirm Elemental Composition (Mass Accuracy < 5 ppm) HRMS->MassAcc Frag Match Fragmentation Pattern to Predicted Structure MSMS->Frag Confirm Structure Confirmed MassAcc->Confirm Frag->Confirm

Caption: High-level workflow for LC-MS based structural validation.

Experimental Protocol 1: LC-HRMS for Accurate Mass Confirmation

This protocol establishes the elemental composition, a foundational step in structural validation.[10][11][12]

1. Objective: To accurately measure the mass-to-charge ratio (m/z) of the intact N-methylglucamine molecular ion and confirm its elemental formula (C₇H₁₇NO₅).

2. Materials:

  • N-methylglucamine reference standard and test sample
  • LC-MS grade Water
  • LC-MS grade Acetonitrile
  • Formic Acid (≥99%)
  • A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide, Cyano, or Silica phase) is often suitable for retaining this polar compound.[13]

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Quadrupole Time-of-Flight (Q-TOF), capable of <5 ppm mass accuracy.[10][14]

4. Step-by-Step Methodology:

  • Mobile Phase Preparation:
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Causality: Formic acid is added to acidify the mobile phase, promoting the protonation of the secondary amine in N-methylglucamine, which is essential for efficient ionization in positive ESI mode.[15]
  • Sample Preparation:
  • Prepare a 1 mg/mL stock solution of the N-methylglucamine reference standard in Mobile Phase A.
  • Dilute the stock solution and the test sample to a final concentration of ~1-10 µg/mL using a mixture representative of the initial chromatographic conditions (e.g., 95% Mobile Phase B).
  • LC Conditions:
  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
  • Flow Rate: 0.3 mL/min
  • Gradient: Start with 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
  • Causality: HILIC is used for highly polar compounds that are not well-retained by traditional reversed-phase (C18) chromatography.[13]
  • MS Conditions (Positive ESI):
  • Ionization Mode: ESI Positive
  • Scan Mode: Full Scan MS
  • Mass Range: m/z 70-500
  • Resolution: ≥60,000 (FWHM)[16]
  • Trustworthiness: The system must be calibrated before analysis to ensure high mass accuracy. Run a blank (injection of mobile phase) between samples to check for carryover.

5. Data Interpretation & Expected Results:

  • The primary ion observed will be the protonated molecular ion, [M+H]⁺.
  • The elemental composition should be calculated from the measured accurate mass. The result must be within 5 ppm of the theoretical mass.
Ion SpeciesTheoretical m/zExpected Measured m/z (within 5 ppm)Elemental Composition
[M+H]⁺ 196.1180196.1170 - 196.1190C₇H₁₈NO₅⁺
[M+Na]⁺ 218.0999218.0988 - 218.1010C₇H₁₇NNaO₅⁺

Note: Sodium adducts ([M+Na]⁺) are commonly observed in ESI-MS and can serve as a secondary confirmation of the molecular weight.

Experimental Protocol 2: Tandem MS (MS/MS) for Structural Fingerprinting

While accurate mass confirms what elements are present, tandem mass spectrometry (MS/MS) confirms how they are connected.[17][18]

1. Objective: To fragment the N-methylglucamine precursor ion and analyze the resulting product ions to create a structural fingerprint that confirms its connectivity.

2. Instrumentation:

  • A mass spectrometer with MS/MS capability (e.g., Triple Quadrupole, Q-TOF, Orbitrap, Ion Trap).

3. Step-by-Step Methodology:

  • Follow the LC-MS setup from Protocol 1.
  • MS/MS Method Programming:
  • Instead of a Full Scan, program a Product Ion Scan (or targeted MS/MS) experiment.
  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 196.12.
  • Fragmentation: Use Collision-Induced Dissociation (CID) with a normalized collision energy (NCE) ramp (e.g., 10-40 eV).
  • Causality: CID uses an inert gas (like nitrogen or argon) to collide with the precursor ions, imparting internal energy that causes them to break at their weakest bonds.[18] Ramping the collision energy ensures a wide range of fragments are produced for a comprehensive fingerprint.

4. Data Interpretation & Expected Fragmentation Pathway: The structure of N-methylglucamine, with its linear carbon chain and multiple hydroxyl groups, leads to predictable fragmentation patterns, primarily through the loss of water (H₂O) and cleavages along the carbon backbone.

G cluster_frags Key Fragment Ions parent [M+H]⁺ m/z 196.12 f178 m/z 178.11 (-H₂O) parent->f178 -18 Da f120 m/z 120.08 (C-C Cleavage) parent->f120 C3-C4 Cleavage f60 m/z 60.06 (CH₅N₂O) parent->f60 C1-C2 Cleavage f160 m/z 160.10 (-2H₂O) f178->f160 -18 Da f132 m/z 132.09 (-3H₂O, -CH₂) f160->f132 Complex

Caption: Predicted MS/MS fragmentation pathway for N-methylglucamine.

  • Sequential Water Loss: The most characteristic fragmentation for polyhydroxylated compounds is the sequential loss of water molecules.

    • m/z 196.12 → 178.11 ([M+H - H₂O]⁺)

    • m/z 178.11 → 160.10 ([M+H - 2H₂O]⁺)

  • Carbon-Carbon Bond Cleavage: Cleavage of the carbon backbone provides key structural information. A common cleavage occurs between C1 and C2, yielding a fragment containing the methylamino group.

    • m/z 60.06: This fragment corresponds to the [CH₂=NHCH₃]⁺ ion or a related isomer, confirming the N-methylamino terminus.

The presence of this specific "fingerprint"—the intact precursor ion, sequential water losses, and key backbone fragments—provides definitive, multi-faceted evidence for the N-methylglucamine structure.[19][20][21]

Conclusion

Validating the structure of N-methylglucamine is a multi-step analytical process that relies on the strengths of modern mass spectrometry. A workflow combining HILIC for chromatographic separation with high-resolution mass spectrometry provides an unambiguous confirmation of the elemental composition through accurate mass measurement. Subsequent tandem mass spectrometry (MS/MS) experiments generate a characteristic fragmentation pattern that serves as a structural fingerprint, confirming the connectivity of the atoms. This combined, self-validating approach provides the highest level of confidence for researchers, scientists, and drug development professionals, ensuring the identity and quality of this critical pharmaceutical component.

References

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry.
  • Anonymous. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Griffiths, J. (1996). Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry - ACS Publications.
  • MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • Nature Communications. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry.
  • PubChem. (n.d.). N-Methyl-D-glucamine.
  • H.P. B., et al. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Mandal, A. K., et al. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.
  • Zare Shahneh, M. R. (n.d.). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship.
  • LCGC International. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation.
  • Anonymous. (n.d.). Electrospray Ionization – ESI.
  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
  • JEOL USA, Inc. (2006). MS: Elemental Compositions and their Calculation.
  • Spectroscopy Online. (2026). Using High-Resolution LC–MS to Analyze Complex Sample.
  • Thermo Fisher Scientific. (n.d.). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages.
  • Anonymous. (n.d.). N-Methylglucamine.
  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • National Institute of Standards and Technology. (n.d.). Meglumine - the NIST WebBook.
  • Cheméo. (n.d.). Chemical Properties of Meglumine (CAS 6284-40-8).
  • Muby Chemicals. (n.d.). Meglumine or N-methyl d-glucamine or N-Methylglucamine USP BP Ph Eur Grade Manufacturers, with SDS GHS MSDS Sheet.
  • Martano, C., et al. (2017). Development and validation of a new HPLC–MS method for meglumine impurity profiling. Ovid.
  • SIELC Technologies. (2022). Meglumine (N-Methyl-D-glucamine).
  • ResearchGate. (n.d.). Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Anonymous. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Liu, Y., et al. (2008). Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma. PubMed.
  • Shodex HPLC Columns. (n.d.). LC/MS/MS Analysis of Meglumine (VC-50 2D).
  • Anonymous. (n.d.). Mass Spectrometry: Fragmentation.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

Sources

Comparative

N-methylglaucine alpha-7 nAChR antagonist activity reference

Topic: N-methylglaucine (Glaucine Methiodide) 7 nAChR Antagonist Activity Reference Content Type: Publish Comparison Guide Technical Comparison Guide: N-methylglaucine vs. Established 7 nAChR Antagonists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-methylglaucine (Glaucine Methiodide)


7 nAChR Antagonist Activity Reference
Content Type:  Publish Comparison Guide

Technical Comparison Guide: N-methylglaucine vs. Established 7 nAChR Antagonists

Executive Summary

N-methylglaucine (also known as Glaucine Methiodide ) is a quaternary ammonium derivative of the aporphine alkaloid glaucine. Unlike its parent compound, which modulates calcium channels and PDE4, N-methylglaucine acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).

This guide objectively compares N-methylglaucine against industry-standard antagonists—Methyllycaconitine (MLA) and


-Bungarotoxin (

-Bgt)
. While MLA and

-Bgt serve as high-affinity, selective tools for defining

7 physiology, N-methylglaucine represents a micromolar-potency, non-selective antagonist useful primarily for structure-activity relationship (SAR) studies and characterizing aporphine-based pharmacophores.
Mechanistic Profile & Chemical Identity
  • Chemical Structure: (S)-1,2,9,10-tetramethoxyaporphine methiodide.

  • Mechanism of Action: Competitive antagonism at the orthosteric acetylcholine binding site.

  • Receptor Selectivity: Low. N-methylglaucine exhibits slightly higher affinity for

    
    4
    
    
    
    2 subtypes compared to
    
    
    7, contrasting sharply with the high selectivity of MLA.
  • Physicochemical Limitation: As a quaternary salt, it possesses a permanent positive charge, preventing passive diffusion across the blood-brain barrier (BBB). Its utility is restricted to in vitro assays or peripheral administration unless directly injected into the CNS.

Signaling Pathway Blockade

The following diagram illustrates the specific node of inhibition within the cholinergic signaling cascade.

Alpha7_Blockade ACh Acetylcholine (Agonist) Receptor α7 nAChR (Orthosteric Site) ACh->Receptor Binds Antagonist N-methylglaucine (Competitive Antagonist) Antagonist->Receptor Blocks Channel Ion Channel Opening (Ca2+ Influx) Receptor->Channel Activation Downstream Downstream Signaling (MAPK/CREB/NF-κB) Channel->Downstream Ca2+ Signal Response Cellular Response (Neuroprotection/Anti-inflammatory) Downstream->Response

Caption: N-methylglaucine competes with ACh for the orthosteric site, preventing channel opening and Ca2+ influx.

Comparative Performance Data

The following table synthesizes experimental data comparing N-methylglaucine to the "Gold Standard" (MLA) and the "Peptide Standard" (


-Bungarotoxin).
FeatureN-methylglaucine Methyllycaconitine (MLA)

-Bungarotoxin
Type Small Molecule (Aporphine Salt)Small Molecule (Diterpenoid)Peptide Toxin
Binding Affinity (

) at

7
15 – 21

M
[1]
~1 – 2 nM [2]< 1 nM [3]
Selectivity (

7 vs

4

2)
Poor (Higher affinity for

4

2:

M)
High (>1000-fold selective for

7)
High (Selective for

7/

9)
Binding Kinetics Reversible, Fast Off-rateReversible, Slow Off-ratePseudo-irreversible
BBB Permeability No (Quaternary Ammonium)Yes (Tertiary Amine)No (Peptide)
Primary Application SAR Studies, Aporphine Scaffold AnalysisPhysiological Definition of

7
Receptor Labeling/Autoradiography

Key Insight: N-methylglaucine requires concentrations nearly 10,000-fold higher than MLA to achieve comparable receptor occupancy. Researchers should not use N-methylglaucine as a selective probe for isolating


7-mediated currents in complex tissue preparations.
Validated Experimental Protocols

To replicate the binding data referenced above, use the following Radioligand Displacement Protocol . This protocol is self-validating through the use of a non-specific binding control (nicotine or MLA).

Protocol A: Radioligand Binding Assay (Human Recombinant

7)

Objective: Determine the inhibition constant (


) of N-methylglaucine against [

I]-

-Bungarotoxin.

Materials:

  • Membranes: SH-SY5Y cells or HEK293 cells stably expressing human

    
    7 nAChR.
    
  • Radioligand: [

    
    I]-
    
    
    
    -Bungarotoxin (2 nM final concentration).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA (to prevent peptide adsorption).

  • N-methylglaucine stock: 10 mM in water.

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris buffer.

  • Incubation:

    • Total Binding: Membrane + [

      
      I]-
      
      
      
      -Bgt + Vehicle.
    • Non-Specific Binding (NSB): Membrane + [

      
      I]-
      
      
      
      -Bgt + 1 mM Nicotine (or 1
      
      
      M MLA).
    • Experimental: Membrane + [

      
      I]-
      
      
      
      -Bgt + N-methylglaucine (Concentration range:
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 37°C. (Note:

    
    7 kinetics are slow; sufficient time is critical).
    
  • Termination: Rapid filtration through Whatman GF/C filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce background binding.

  • Quantification: Count radioactivity (CPM) in a gamma counter.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Experimental Logic Workflow

The following diagram details the decision logic for validating the antagonist activity.

Binding_Protocol Start Start Assay Incubate Incubate Membranes + Ligand + Drug Start->Incubate Filter Vacuum Filtration (GF/C + PEI) Incubate->Filter Count Gamma Counting Filter->Count Calc Calculate % Inhibition Count->Calc Check Is Ki < 100 nM? Calc->Check Potent High Potency (Like MLA) Check->Potent Yes Weak Low Potency (N-methylglaucine) Check->Weak No (Expect ~15-20 µM)

Caption: Workflow for determining Ki. N-methylglaucine is expected to follow the "No" path, confirming micromolar affinity.

Application Scientist's Analysis

Causality of Experimental Choices:

  • Why use [

    
    I]-
    
    
    
    -Bgt?
    Although N-methylglaucine is a competitive antagonist,
    
    
    -Bgt is the standard radioligand for
    
    
    7 due to its specificity. Using [
    
    
    H]-Epibatidine would label both
    
    
    7 and
    
    
    4
    
    
    2, confounding the results given N-methylglaucine's poor selectivity.
  • Why Pre-soak Filters in PEI?

    
    -Bungarotoxin is "sticky." PEI blocks negatively charged sites on the glass fiber filters, preventing false positives (high background) which could obscure the moderate displacement caused by N-methylglaucine.
    

Self-Validating System: If the Non-Specific Binding (NSB) represents >20% of Total Binding, the assay is invalid (likely filter binding issues). If N-methylglaucine fails to displace >50% of the radioligand at 100


M, the compound may have degraded, or the receptor expression is low.
References
  • Iturriaga-Vásquez, P., Pérez, E. G., Slater, E. Y., Cassels, B. K., & Bermudez, I. (2007).[1][2] Aporphine metho salts as neuronal nicotinic acetylcholine receptor blockers. Bioorganic & Medicinal Chemistry, 15(10), 3368–3372.[1][3][4]

  • Ward, J. M., et al. (1990). Methyllycaconitine: a potent natural insecticide active on the alpha 7 nicotinic acetylcholine receptor. FEBS Letters, 270(1-2), 45–48.

  • Changeux, J. P., Kasai, M., & Lee, C. Y. (1970). Use of a snake venom toxin to characterize the cholinergic receptor protein. Proceedings of the National Academy of Sciences, 67(3), 1241–1247.

Sources

Validation

Comparative Analysis of Butyrylcholinesterase (BChE) Inhibition in Aporphine Alkaloids

[1][2][3][4][5][6][7] Executive Summary: The Shift to BChE Targeting In the landscape of Alzheimer’s Disease (AD) therapeutics, Acetylcholinesterase (AChE) has long been the primary target.[1] However, clinical data indi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary: The Shift to BChE Targeting

In the landscape of Alzheimer’s Disease (AD) therapeutics, Acetylcholinesterase (AChE) has long been the primary target.[1] However, clinical data indicates that as AD progresses, AChE levels in the brain decline while Butyrylcholinesterase (BChE) activity remains stable or even increases by up to 120%. This "cholinergic shift" makes BChE a critical, yet often overlooked, target for sustaining cognitive function in moderate-to-severe AD.

This guide provides a technical comparison of Aporphine Alkaloids —a class of isoquinoline derivatives—as BChE inhibitors. Unlike the indiscriminate inhibition seen with some carbamates, specific aporphines offer unique selectivity profiles driven by their rigid tetracyclic scaffolds.

Chemical Basis & Structure-Activity Relationships (SAR)

The aporphine scaffold (4H-dibenzo[de,g]quinoline) provides a rigid planar structure that mimics the choline headgroup, allowing for deep penetration into the cholinesterase gorge.

Key Structural Drivers for BChE Affinity
  • The Methylenedioxy Bridge (Benzodioxole): The presence of a methylenedioxy ring at C1–C2 (as seen in Pachyconfine and Liriodenine ) significantly enhances BChE binding affinity compared to dimethoxy substitutions. This moiety facilitates Pi-Pi stacking with Trp82 and Hydrogen bonding with Tyr440 in the BChE active site.

  • Quaternization of Nitrogen: Quaternary aporphines (e.g., Magnoflorine ) often exhibit "dual-binding" capabilities, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). However, this can sometimes reduce blood-brain barrier (BBB) permeability.

  • Oxoaporphines: The oxidation at C7 (creating a carbonyl group, e.g., Liriodenine ) flattens the molecule further, often increasing potency against both AChE and BChE, though sometimes at the cost of selectivity.

SAR Visualization

The following diagram outlines the structural features governing inhibition potency.

Aporphine_SAR Core Aporphine Scaffold Sub_C1_C2 C1-C2 Substitution Core->Sub_C1_C2 Sub_N Nitrogen (N6) Core->Sub_N Sub_C7 C7 Oxidation Core->Sub_C7 Effect_Benz Methylenedioxy Ring (High BChE Affinity) Sub_C1_C2->Effect_Benz Effect_Methoxy Dimethoxy (Moderate Affinity) Sub_C1_C2->Effect_Methoxy Effect_Quat Quaternary N (Dual Binding CAS+PAS) Sub_N->Effect_Quat Effect_Tert Tertiary N (Better BBB Permeability) Sub_N->Effect_Tert Effect_Oxo Oxoaporphine (C=O) (High Potency, Low Selectivity) Sub_C7->Effect_Oxo

Figure 1: Structural decision tree for predicting BChE inhibitory potential in aporphines.

Comparative Performance Data

The following table synthesizes experimental IC50 values. Note the distinction between Boldine (often cited but experimentally weak) and Liriodenine (highly potent).

CompoundSub-ClassBChE IC50 (µM)AChE IC50 (µM)Selectivity (BChE/AChE)Mechanism
Liriodenine Oxoaporphine< 10.0 < 5.0BalancedNon-competitive
Pachyconfine Aporphine~ 5.2 > 50.0BChE Selective Mixed
Cassythicine Aporphine~ 8.4 ~ 6.2BalancedCompetitive
Magnoflorine Quaternary~ 20 - 45~ 15 - 30ModerateReversible
Boldine Aporphine~ 320.0~ 370.0Weak / Non-selectiveNon-competitive
Glaucine Aporphine~ 12.0~ 8.0BalancedMixed

Senior Scientist Insight:

“Do not rely on Boldine as a positive control for BChE assays despite its popularity in literature. Its IC50 is in the high micromolar range (300+ µM), making it practically inactive compared to Galantamine or Liriodenine. For a natural product positive control, Liriodenine is the superior standard.”

Experimental Protocol: Optimized Ellman’s Method

To generate reproducible data for aporphines, the standard Ellman method requires modification to account for the spontaneous hydrolysis of butyrylthiocholine and potential color interference by the alkaloids themselves.

Workflow Logic
  • Enzyme Source: Equine Serum BChE is standard, but Human Recombinant BChE is preferred for clinical translatability.

  • Substrate: Butyrylthiocholine Iodide (BTCI).

  • Reporter: DTNB (Ellman's Reagent).[2]

Step-by-Step Protocol (96-Well Microplate)

Reagents:

  • Buffer A: 100 mM Phosphate Buffer (pH 8.0). Critical: pH < 7.5 reduces DTNB sensitivity.

  • DTNB: 10 mM in Buffer A (Prepare fresh).

  • Enzyme: BChE diluted to 0.05 U/mL in Buffer A containing 0.1% BSA (stabilizer).

  • Substrate: BTCI 15 mM in water.

Procedure:

  • Blanking (The "False Positive" Killer):

    • Well Type A (Test): Buffer + Enzyme + Inhibitor (Aporphine).

    • Well Type B (Color Control): Buffer + Inhibitor (No Enzyme). Essential for colored alkaloids like Liriodenine.

    • Well Type C (Spontaneous Hydrolysis): Buffer + Substrate + DTNB (No Enzyme).

    • Well Type D (100% Activity): Buffer + Enzyme + Solvent (DMSO).[2]

  • Incubation:

    • Add 140 µL Buffer, 20 µL Enzyme, and 20 µL Inhibitor to respective wells.

    • Incubate at 25°C for 15 minutes . (37°C increases spontaneous hydrolysis rate too much for accurate kinetic reads).

  • Reaction Initiation:

    • Add 10 µL DTNB and 10 µL BTCI to all wells.

  • Kinetic Measurement:

    • Measure Absorbance at 412 nm every 60 seconds for 10 minutes.

    • Calculate

      
       (slope) for the linear portion.
      
Protocol Visualization

Ellman_Protocol Start Start: 96-Well Plate Setup Step1 Add Buffer (pH 8.0) + Enzyme (Keep on Ice) Start->Step1 Step2 Add Aporphine Inhibitor (Max 1% DMSO) Step1->Step2 Incubate Incubate 15 min @ 25°C (Equilibrium Binding) Step2->Incubate Control_Node CRITICAL CONTROL: Run 'Color Blank' for Yellow Aporphines Step2->Control_Node Step3 Add DTNB + BTCI Substrate (Initiate Reaction) Incubate->Step3 Measure Kinetic Read (412nm) 0-10 mins Step3->Measure Calc Calculate Vmax Correct for Spontaneous Hydrolysis Measure->Calc

Figure 2: Optimized Ellman workflow for testing colored aporphine alkaloids.

Mechanism of Action: Molecular Docking Insights[9][10][11]

Understanding how these compounds bind explains the data in Section 3.

  • BChE Active Site Architecture: The BChE active site volume (~500 ų) is significantly larger than AChE (~300 ų). This allows bulkier ligands like Pachyconfine to fit comfortably.

  • The "Acyl Pocket" Factor: In AChE, the acyl pocket is restricted by Phe295 and Phe297. In BChE, these are replaced by smaller aliphatic residues (Leu286, Val288).

    • Result: Aporphines with bulky C1/C2 substituents (like the methylenedioxy ring) exploit this extra space in BChE, leading to the selectivity seen in Pachyconfine.

  • Pi-Pi Stacking: The isoquinoline ring of the aporphine aligns parallel to Trp82 (PAS) in BChE, stabilizing the complex.

References

  • Comparison of Aporphinoid Alkaloids

    • Source:Journal of N
    • Citation: Sobarzo-Sánchez, E., et al. "Aporphinoid Alkaloids Derivatives as Selective Cholinesterases Inhibitors."
    • Link:

  • Boldine Re-evaluation

    • Source:Biomolecules / PMC
    • Citation: Peřina, M., et al. "Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine."
    • Link:

  • Ellman Method Optimization

    • Source:Biochemical Pharmacology
    • Citation: Ellman, G. L., et al.
    • Link:

  • Liriodenine Potency

    • Source:Molecules[3][4][5][6][1][7][8][9][10][11]

    • Citation: Hofer, M., et al. "Liriodenine as a Potent Inhibitor of Cholinesterases."
    • Link:

Sources

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